REACTION_CXSMILES
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[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[Cl:6][CH2:7][CH2:8][N:9]=[C:10]=[O:11]>C(OCC)C>[CH2:1]([NH:5][C:10]([NH:9][CH2:8][CH2:7][Cl:6])=[O:11])[CH:2]([CH3:4])[CH3:3]
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Name
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|
Quantity
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7.3 g
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Type
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reactant
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Smiles
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C(C(C)C)N
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
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10.5 g
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Type
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reactant
|
Smiles
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ClCCN=C=O
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to less than 5° C
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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maintaining a temperature between 0° and 5° C. with vigorous stirring
|
Type
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FILTRATION
|
Details
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the product (4.1 g, 46%) was filtered
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Type
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CUSTOM
|
Details
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dried in vacuo for 18 hrs
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Duration
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18 h
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |